molecular formula C18H18N6 B12635154 N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine

N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine

Cat. No.: B12635154
M. Wt: 318.4 g/mol
InChI Key: QRSHIEUHJHUBCL-UHFFFAOYSA-N
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Description

N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an indazole moiety, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s structure includes a triazole ring, which further enhances its chemical and biological properties.

Properties

Molecular Formula

C18H18N6

Molecular Weight

318.4 g/mol

IUPAC Name

N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine

InChI

InChI=1S/C18H18N6/c1-12-3-8-16-15(9-12)18(22-20-16)17-11-24(23-21-17)14-6-4-13(5-7-14)10-19-2/h3-9,11,19H,10H2,1-2H3,(H,20,22)

InChI Key

QRSHIEUHJHUBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)CNC

Origin of Product

United States

Preparation Methods

The synthesis of N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves multiple steps, starting with the preparation of the indazole and triazole intermediates. The reaction conditions typically include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts. The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate .

Chemical Reactions Analysis

N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indazole and triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves its interaction with various molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The triazole ring can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis . These interactions lead to the compound’s observed biological activities, including anti-inflammatory and anticancer effects.

Biological Activity

N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine, commonly referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20N6C_{19}H_{20}N_{6}, and it features a complex structure that includes a triazole ring, an indazole moiety, and a phenyl group. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase in various cancer cell lines, including HeLa cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (µM)Cell Line
4a7.3MCF-7
4b21.9HL-60
4c16.6MDA-MB-435
4e0.87MCF-7

The above table summarizes the antiproliferative activity of related compounds, indicating that derivatives of triazole exhibit varying degrees of potency against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them suitable candidates for further development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : As noted earlier, the compound inhibits tubulin polymerization.
  • Enzyme Inhibition : It may also act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound's structure suggests potential interactions with various receptors that could modulate signaling pathways relevant to cancer progression.

Case Study 1: In Vitro Analysis

A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth at concentrations as low as 0.87 µM, highlighting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives, including our compound of interest. It was found to exhibit significant activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

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